15-epi-PGA1
Overview
Description
15-epi-PGA1 is a derivative of prostaglandin, which is part of a group of physiologically active lipid compounds. While the papers provided do not directly discuss 15-epi-PGA1, they do provide insights into related compounds and the general field of prostaglandin research. For instance, the synthesis of related compounds such as 15(RS)-5,6-dehydro-8-epi-PGF2α methyl ester and epi-Δ12-15-deoxy-PG-J1 has been reported, indicating the ongoing interest in the synthesis of prostaglandin derivatives for biological studies and potential therapeutic applications.
Synthesis Analysis
The synthesis of prostaglandin derivatives is a complex process that often involves multiple steps and the use of stereoselective methods to achieve the desired isomers. The total synthesis of 15(RS)-5,6-dehydro-8-epi-PGF2α methyl ester was achieved with high stereoselectivity and good yield, starting from D-glucose . Similarly, the synthesis of epi-Δ12-15-deoxy-PG-J1 was accomplished using a Noyori-type three-component coupling approach . These studies demonstrate the feasibility of synthesizing prostaglandin derivatives with specific structural features, which could be relevant for the synthesis of 15-epi-PGA1.
Molecular Structure Analysis
The molecular structure of prostaglandin derivatives is characterized by a cyclopentane ring and various functional groups that can be modified to alter the compound's biological activity. The synthesis of epi-Δ12-15-deoxy-PG-J1, for example, involves the formation of a conjugated diene system, which is a common feature in the structure of prostaglandins . Understanding the molecular structure is crucial for the design of synthetic routes and for predicting the biological activity of the compounds.
Chemical Reactions Analysis
Prostaglandin derivatives undergo a variety of chemical reactions during their synthesis. The one-pot conjugate addition–Peterson olefination sequence used in the synthesis of racemic Δ12,14-15-deoxy-PG-J1 is an example of the type of reactions employed to construct the complex molecular architecture of these compounds. These reactions are carefully chosen to ensure the correct stereochemistry and functional group placement necessary for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of prostaglandin derivatives like 15-epi-PGA1 are influenced by their amphiphilic nature and the presence of functional groups. For instance, poly (glycerol adipate) (PGA) is described as intrinsically amphiphilic and capable of self-assembling into nanoparticles, which is a desirable property for drug delivery applications . The presence of free hydroxyl groups in PGA allows for chemical derivatizations that can modify its physico-chemical properties . These properties are important for the potential therapeutic use of prostaglandin derivatives and their delivery in a biological system.
Scientific Research Applications
Impact on Cellular Targets
Cyclopentenone prostaglandins, which include 15-epi-PGA1, are known for their anti-inflammatory, anti-neoplastic, and anti-viral activities. These compounds, including Δ7‐PGA1 and Δ12‐PGJ2, exhibit strong anti-tumor activity, inducing cell cycle arrest or apoptosis depending on the cell type and treatment conditions. The activities of these prostaglandins are mediated by their interaction with cellular target proteins, rather than through G-protein coupled prostanoid receptors. 15-deoxy‐Δ12,14‐PGJ2, a related compound, is a high-affinity ligand for the nuclear receptor PPARγ and modulates gene transcription by binding to this receptor. These findings suggest the significant potential of 15-epi-PGA1 in therapeutic applications due to its interactions with cellular proteins and its role in influencing biological processes such as inflammation and tumor suppression (Straus & Glass, 2001).
Inhibition of Mitochondrial Function in Neurological Conditions
Recent studies have identified 15-epi-PGA1 as a mitochondrial inhibitor that is upregulated in individuals with dementia. It has been shown to contribute to neuronal bioenergetic decline, a factor in the progression of Alzheimer's disease. In vitro exposure of neurons to 15-epi-PGA1 resulted in a dose-dependent reduction in maximal mitochondrial respiration. This research expands the understanding of how extrinsic factors like 15-epi-PGA1, associated with age and cognitive status, contribute to neuronal bioenergetic decline. This points towards its potential role in the pathogenesis of neurodegenerative diseases and opens up avenues for investigating its effects across various age-related or neurological conditions (Heimler et al., 2022).
Selective Protein Modification
Differential selectivity in protein modification by cyclopentenone prostaglandins, including 15-epi-PGA1, has been observed. This selectivity is influenced by glutathione (GSH) levels, which may affect the intensity and specificity of the action of these compounds. This property is crucial for understanding the therapeutic potential of 15-epi-PGA1, as its effects are mediated in part by forming covalent adducts with critical signaling proteins. Understanding the specificity of this interaction is important for developing therapeutic agents based on these prostaglandins (Gayarre et al., 2005).
Future Directions
Future experiments may be directed towards investigating if and how these and other mito-active metabolites of interest cross the blood-brain barrier to meaningfully affect Alzheimer’s disease . Furthermore, identified mito-active molecules can be investigated in other clinical cohorts to examine their roles in multiple age-related or neurological conditions .
properties
IUPAC Name |
7-[(1R,2S)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-AHUSATQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-epi-PGA1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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